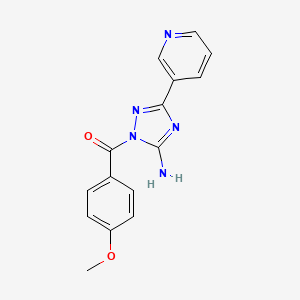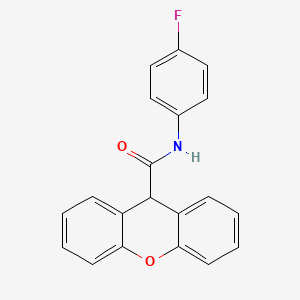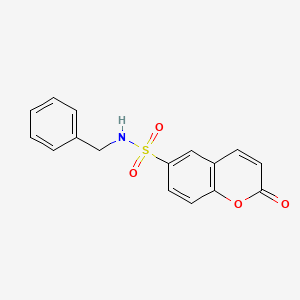![molecular formula C20H20O4 B5856065 4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5856065.png)
4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one, also known as EGCg, is a flavonoid compound commonly found in green tea. It has been widely studied for its potential health benefits and has been found to have various biochemical and physiological effects.
Mécanisme D'action
4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one exerts its effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways. 4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one has been found to target various molecular targets, including nuclear factor kappa B (NF-κB), mitogen-activated protein kinases (MAPKs), and phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects:
4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one has been found to have various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and cell signaling pathways. 4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. 4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one has several advantages for lab experiments, including its availability, low toxicity, and affordability. However, 4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one has some limitations, including its poor solubility in water and low bioavailability, which may affect its efficacy in vivo.
Orientations Futures
There are several future directions for 4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one research, including the development of more efficient synthesis methods, the improvement of its bioavailability, and the investigation of its potential therapeutic applications in other diseases. Additionally, the use of 4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one in combination with other compounds may enhance its efficacy and reduce its limitations. Overall, 4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one has shown promising results in preclinical studies, and further research is needed to fully understand its potential therapeutic applications.
Méthodes De Synthèse
4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one can be synthesized through various methods, including chemical synthesis and extraction from green tea leaves. One of the most common methods for chemical synthesis involves the reaction of epigallocatechin gallate with ethyl bromide and potassium carbonate.
Applications De Recherche Scientifique
4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. Studies have shown that 4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one has anti-inflammatory, antioxidant, and anti-cancer properties, which make it a promising candidate for drug development.
Propriétés
IUPAC Name |
4-ethyl-7-[(2-methoxyphenyl)methoxy]-8-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-4-14-11-19(21)24-20-13(2)17(10-9-16(14)20)23-12-15-7-5-6-8-18(15)22-3/h5-11H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVVKTDYOUYTTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5856018.png)
![N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5856024.png)


![3,4-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5856046.png)


![4-hydroxy-N'-[(4-methylphenyl)sulfonyl]benzohydrazide](/img/structure/B5856068.png)


![1-benzyl-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B5856087.png)
![1-(3-chloro-4-methylphenyl)-5-[(2-fluorobenzyl)thio]-1H-tetrazole](/img/structure/B5856089.png)
![6-bromo-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5856096.png)